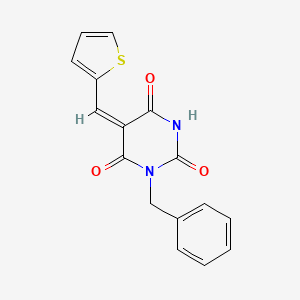![molecular formula C23H22N4O2 B5090258 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)
1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as NPC 15437, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized in 1994 by researchers at the National Institutes of Health (NIH) in the United States. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential medical uses.
作用機序
The exact mechanism of action of 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 is not fully understood, but it is believed to act on multiple cellular pathways. In cancer cells, 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 has been shown to induce apoptosis by activating the caspase cascade. In inflammation, 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. In neurological disorders, 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In inflammation, it reduces the production of pro-inflammatory cytokines and suppresses the activation of immune cells. In neurological disorders, it reduces oxidative stress and inflammation, which can contribute to the progression of these diseases.
実験室実験の利点と制限
One advantage of 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 is that it has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437. One area of interest is its potential as a therapeutic agent in cancer, particularly in combination with other drugs. Another area of research is its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 involves several steps, starting with the reaction of 2-pyridinylmagnesium bromide with 1-naphthylacetyl chloride to form 1-naphthyl-2-pyridinylketone. This intermediate is then reacted with piperazine to form the corresponding 1-piperazinyl-2-pyridinylketone, which is subsequently treated with ethyl acetoacetate to yield 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437.
科学的研究の応用
1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 has been studied for its potential as a therapeutic agent in various medical conditions. Some of the areas of research include cancer, inflammation, and neurological disorders. In cancer research, 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 has been shown to inhibit the growth of tumor cells by inducing apoptosis. Inflammation research has shown that 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 15437 has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-naphthalen-1-yl-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22-16-20(25-12-14-26(15-13-25)21-10-3-4-11-24-21)23(29)27(22)19-9-5-7-17-6-1-2-8-18(17)19/h1-11,20H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYIKDHEQDYLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)

![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)